An In-Depth Technical Guide to the Synthesis and Characterization of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-
An In-Depth Technical Guide to the Synthesis and Characterization of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-
This guide provides a comprehensive overview of the synthesis and characterization of the azo compound, Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-tested methodologies.
Introduction: The Significance of Azo Compounds
Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic dyes.[1] Their applications extend beyond textiles and into diverse fields such as pharmaceuticals, food additives, and advanced materials due to their rich chemistry and vibrant colors.[2][3] The compound of focus, Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, also known as 5-((p-Aminophenyl)azo)salicylic acid, is a derivative of salicylic acid and holds potential for various applications, including as a precursor in the synthesis of more complex molecules and as a potential therapeutic agent.
This guide will delineate the synthetic pathway to this molecule, grounded in the fundamental principles of diazotization and azo coupling, and further detail the analytical techniques essential for its structural confirmation and purity assessment.
Part 1: Synthesis of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-
The synthesis of the target molecule is a classic two-step process common for the preparation of many azo dyes.[4] It begins with the diazotization of an aromatic amine, in this case, p-aminobenzoic acid, followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, salicylic acid.
Chemical Principles and Mechanistic Insights
Step 1: Diazotization of p-Aminobenzoic Acid
Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[5][6] This reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[1]
The mechanism commences with the protonation of nitrous acid to form the nitrosonium ion (NO+), a potent electrophile.[7] The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, initiating a cascade of proton transfers and ultimately leading to the formation of a stable diazonium salt.[7][] The low temperature (0-5 °C) is critical to prevent the unstable diazonium salt from decomposing.[9]
Step 2: Azo Coupling Reaction
The diazonium salt formed in the first step is a weak electrophile and will react with an activated aromatic ring in an electrophilic aromatic substitution reaction.[10][11] Salicylic acid, with its hydroxyl and carboxyl groups, is an activated ring system. The hydroxyl group is a strong activating group and directs the substitution to the ortho and para positions. In this synthesis, the coupling occurs at the para position relative to the hydroxyl group.[2][11] The reaction is typically carried out in a neutral to slightly alkaline medium to facilitate the coupling.[11]
Visualizing the Reaction Mechanism
Caption: Reaction mechanism for the synthesis of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-.
Detailed Experimental Protocol
Materials:
-
p-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Salicylic acid
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (DMSO) for recrystallization
-
Distilled water
-
Ice
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated acids and bases in a fume hood.
-
Diazonium salts can be explosive when dry; do not isolate the intermediate diazonium salt.
Procedure:
Part A: Preparation of the Diazonium Salt of p-Aminobenzoic Acid
-
In a 250 mL beaker, dissolve 2.74 g (0.02 mol) of p-aminobenzoic acid in a solution of 1.06 g (0.01 mol) of sodium carbonate in 50 mL of water. Warm the mixture gently to facilitate dissolution.
-
Cool the solution to room temperature and add 5.3 mL of concentrated hydrochloric acid.
-
Prepare an ice bath and cool the solution to 0-5 °C. Some of the p-aminobenzoic acid may precipitate.
-
In a separate 50 mL beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 10 mL of water and cool the solution in an ice bath.
-
Slowly add the cold sodium nitrite solution to the acidic solution of p-aminobenzoic acid while maintaining the temperature between 0-5 °C and stirring continuously. The addition should take approximately 10 minutes.
-
Continue stirring the resulting diazonium salt solution in the ice bath for another 10 minutes.
Part B: Azo Coupling with Salicylic Acid
-
In a 500 mL beaker, dissolve 2.76 g (0.02 mol) of salicylic acid in 20 mL of 2.5 M sodium hydroxide solution.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the cold salicylic acid solution with constant stirring.
-
A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
-
Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is acidic (test with litmus paper). This will precipitate the product fully.
Part C: Isolation and Purification
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from dimethyl sulfoxide (DMSO) to obtain a purified solid.[12]
-
Dry the purified product in a desiccator.
-
Determine the yield and melting point of the final product.
Monitoring the Reaction
The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[13][14] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new, colored spot corresponding to the azo dye will indicate the progression of the reaction.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of the target azo compound.
Part 2: Characterization of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-
Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis
1. UV-Visible Spectroscopy
Azo compounds are known for their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The UV-Vis spectrum of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- is expected to show a characteristic absorption maximum (λmax) in the visible range, typically around 412 nm.[12]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of the synthesized compound should exhibit characteristic absorption bands corresponding to its various functional groups.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, including the number and types of protons and carbon atoms and their connectivity.
4. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. The molecular formula of the target compound is C₁₃H₁₁N₃O₃, with a molecular weight of 257.24 g/mol .[15]
Summary of Characterization Data
| Technique | Expected Observations | Interpretation |
| UV-Vis | λmax ≈ 412 nm[12] | Corresponds to the π → π* transition of the conjugated azo system. |
| FT-IR (KBr, cm⁻¹) | ~3454 (O-H stretch, phenol), ~3220 (N-H stretch, amine), ~3056 (C-H stretch, aromatic), ~1610 (C=O stretch, carboxylic acid), ~1446 (N=N stretch, azo)[12] | Confirms the presence of key functional groups. |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals in the aromatic region (6.5-8.5 ppm), a singlet for the phenolic -OH, a broad singlet for the -NH₂ protons, and a singlet for the carboxylic acid proton.[12] | Provides information on the proton environment and confirms the aromatic structure. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signals for aromatic carbons, a signal for the carboxylic carbon (~171 ppm), and carbons attached to the azo group.[12] | Confirms the carbon skeleton of the molecule. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 258.0873[15] | Confirms the molecular weight of the compound. |
Conclusion
This guide has provided a detailed, step-by-step methodology for the synthesis of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, underpinned by a thorough explanation of the core chemical principles. The outlined characterization techniques form a robust framework for the validation of the synthesized product's structure and purity. The successful synthesis and characterization of this and similar azo compounds are foundational for their further exploration in various scientific and industrial applications.
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